Cas no 41808-37-1 (5-Amino-3-isopropylisothiazole-4-carbonitrile)
5-Amino-3-isopropylisothiazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 41808-37-1
- 5-amino-4-cyano-3-isopropylisothiazole
- SCHEMBL8441639
- CCOGXUPDWBFICD-UHFFFAOYSA-N
- 5-AMINO-3-ISOPROPYLISOTHIAZOLE-4-CARBONITRILE
- 5-Amino-3-isopropylisothiazole-4-carbonitrile
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- MDL: MFCD20690928
- Inchi: 1S/C7H9N3S/c1-4(2)6-5(3-8)7(9)11-10-6/h4H,9H2,1-2H3
- InChI Key: CCOGXUPDWBFICD-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C(C(C)C)=N1)N
Computed Properties
- Exact Mass: 167.05171847Da
- Monoisotopic Mass: 167.05171847Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 90.9Ų
5-Amino-3-isopropylisothiazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059004717-1g |
5-Amino-3-isopropylisothiazole-4-carbonitrile |
41808-37-1 | 95% | 1g |
$868.29 | 2023-09-01 | |
| Chemenu | CM519939-1g |
5-Amino-3-isopropylisothiazole-4-carbonitrile |
41808-37-1 | 95% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A489780-1g |
5-Amino-3-isopropylisothiazole-4-carbonitrile |
41808-37-1 | 95% | 1g |
$833.0 | 2025-03-04 |
5-Amino-3-isopropylisothiazole-4-carbonitrile Suppliers
5-Amino-3-isopropylisothiazole-4-carbonitrile Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 5-Amino-3-isopropylisothiazole-4-carbonitrile
Introduction to 5-Amino-3-isopropylisothiazole-4-carbonitrile (CAS No. 41808-37-1)
5-Amino-3-isopropylisothiazole-4-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 41808-37-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isothiazole family, a class of sulfur-containing heterocycles that are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 5-Amino-3-isopropylisothiazole-4-carbonitrile, particularly the presence of an amino group at the 5-position, an isopropyl substituent at the 3-position, and a nitrile group at the 4-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and synthetic chemistry.
The isothiazole core is a key pharmacophore in many bioactive molecules, exhibiting a broad spectrum of biological functions ranging from antimicrobial and anti-inflammatory effects to anticancer and antiviral activities. The incorporation of functional groups such as amino and nitrile moieties further enhances the pharmacological potential of this compound by introducing sites for hydrogen bonding, hydrophobic interactions, and metabolic modifications. These features make 5-Amino-3-isopropylisothiazole-4-carbonitrile a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological properties of isothiazole derivatives due to their structural versatility and biological efficacy. Several studies have demonstrated the potential of isothiazole-based compounds in modulating various disease pathways. For instance, research has highlighted the antimicrobial activity of certain isothiazole derivatives against Gram-positive bacteria, which suggests their utility in combating antibiotic-resistant strains. Additionally, preclinical studies have shown that some isothiazole compounds exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines and enzymes.
The synthesis of 5-Amino-3-isopropylisothiazole-4-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the nitrile group at the 4-position adds complexity to the synthetic route, necessitating careful optimization to minimize side reactions. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have facilitated the efficient preparation of complex heterocyclic compounds like 5-Amino-3-isopropylisothiazole-4-carbonitrile. These advancements not only improve the scalability of production but also enhance the accessibility of such compounds for further pharmacological evaluation.
The biological activity of 5-Amino-3-isopropylisothiazole-4-carbonitrile has been investigated in several preclinical models. Initial studies have revealed that this compound exhibits notable inhibitory effects on certain enzymes involved in cancer cell proliferation. The amino group at the 5-position appears to play a critical role in modulating these enzymatic activities by forming specific interactions with target proteins. Furthermore, the presence of the nitrile group may contribute to its ability to undergo metabolic transformations that enhance its bioavailability and therapeutic efficacy.
Recent research has also explored the potential applications of 5-Amino-3-isopropylisothiazole-4-carbonitrile in addressing neurological disorders. Studies suggest that isothiazole derivatives can interact with specific neurotransmitter receptors and ion channels, which may lead to novel treatments for conditions such as epilepsy and neurodegenerative diseases. The unique structural features of 5-Amino-3-isopropylisothiazole-4-carbonitrile, including its size and distribution of functional groups, make it an attractive candidate for further investigation in this area.
The development of computational tools for predicting molecular properties has significantly accelerated the drug discovery process. By leveraging machine learning algorithms and molecular docking simulations, researchers can rapidly screen large libraries of compounds for potential biological activity. This approach has been particularly useful in identifying promising candidates like 5-Amino-3-isopropylisothiazole-4-carbonitrile for further experimental validation. Such computational methods not only save time and resources but also enable the exploration of novel chemical space that may lead to breakthroughs in therapeutic innovation.
The future prospects for 5-Amino-3-isopropylisothiazole-4-carbonitrile are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound from preclinical studies to clinical trials. Additionally, regulatory agencies play a crucial role in ensuring that new drug candidates meet stringent safety and efficacy standards before they reach patients.
In conclusion, 5-Amino-3-isopropylisothiazole-4-carbonitrile (CAS No. 41808-37-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. The ongoing research into this compound underscores its importance as a scaffold for developing novel therapeutic agents with applications ranging from infectious diseases to neurological disorders. As scientific understanding continues to evolve, it is likely that 5-Amino-3-isopropylisothiazole-4-carbonitrile will play an increasingly important role in addressing unmet medical needs.
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